molecular formula C15H11N3O4S B11518574 N-[(2Z,5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2Z,5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11518574
M. Wt: 329.3 g/mol
InChI Key: DJCDBKUJPRKORV-QXMHVHEDSA-N
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Description

N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that features both indole and thiazolidine moieties. The compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the condensation of thiocarbohydrazide with substituted isatin in aqueous ethanol . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings.

Scientific Research Applications

N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combined indole and thiazolidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H11N3O4S/c1-7(19)16-15-17-13(21)12(23-15)11-9-5-3-4-6-10(9)18(8(2)20)14(11)22/h3-6H,1-2H3,(H,16,17,19,21)/b12-11-

InChI Key

DJCDBKUJPRKORV-QXMHVHEDSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1

Origin of Product

United States

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